3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a molecular formula of C17H30N2O . This compound is known for its unique structure, which includes a cyclohexylamino group and a dimethylcyclohexenone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with a propylamine derivative, followed by cyclization and subsequent modifications to introduce the dimethyl groups and the enone functionality . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dimethylcyclohexenone core may also play a role in modulating the compound’s overall biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one include:
3-(Cyclohexylamino)propylamine: This compound shares the cyclohexylamino group but lacks the dimethylcyclohexenone core.
5,5-Dimethylcyclohex-2-en-1-one: This compound contains the dimethylcyclohexenone core but lacks the cyclohexylamino group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(cyclohexylamino)propylamino]-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-17(2)12-15(11-16(20)13-17)19-10-6-9-18-14-7-4-3-5-8-14/h11,14,18-19H,3-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUUIZJDLHULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCNC2CCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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